

# Technical Guide: 1,8-Naphthyridine-4-carbaldehyde

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## Compound of Interest

Compound Name: 1,8-Naphthyridine-4-carbaldehyde

CAS No.: 64379-46-0

Cat. No.: B1335513

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## Synthesis, Characterization, and Medicinal Applications

### Executive Summary

The 1,8-naphthyridine scaffold is a privileged structure in medicinal chemistry, serving as the core for antibiotics like nalidixic acid and gemifloxacin. **1,8-Naphthyridine-4-carbaldehyde** (CAS: 64379-46-0) is a critical intermediate, functioning as a "chemical handle" for introducing complex functionality at the C4 position.[1][2] Its aldehyde group allows for rapid diversification via Schiff base formation, reductive amination, and condensation reactions, making it indispensable for developing novel anticancer and antimicrobial agents.

### Part 1: Physicochemical Profile

The molecular weight of **1,8-Naphthyridine-4-carbaldehyde** is the primary metric for stoichiometric calculations and mass spectrometry validation.

Table 1: Physicochemical Specifications

Property	Value	Notes
Molecular Formula	C <sub>9</sub> H <sub>6</sub> N <sub>2</sub> O	Core: C <sub>8</sub> H <sub>6</sub> N <sub>2</sub> + Formyl: CHO - H
Molecular Weight (Average)	158.16 g/mol	Used for molarity calculations
Monoisotopic Mass	158.0480 g/mol	Critical for High-Res Mass Spec (HRMS)
CAS Number	64379-46-0	Unique Identifier
Physical State	Solid (Yellow/Brown)	Light-sensitive; store under inert gas
Solubility	DMSO, DMF, Chloroform	Limited solubility in water
Melting Point	~138–142 °C	Varies by purity/polymorph

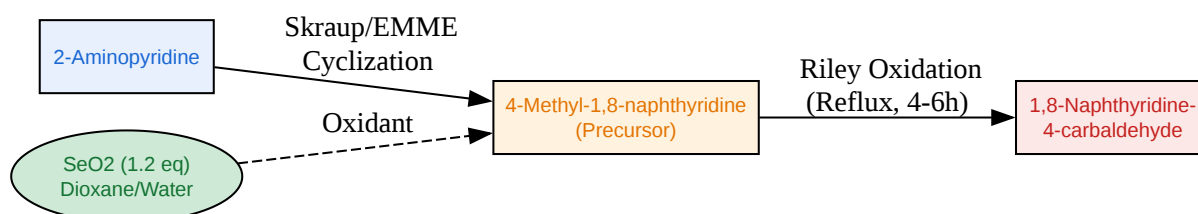
## Structural Analysis

The molecule consists of a bicyclic 1,8-naphthyridine ring (a diazanaphthalene) substituted at the C4 position with a formyl group. The ring system is electron-deficient due to the two nitrogen atoms, making the aldehyde highly reactive toward nucleophiles.

## Part 2: Synthetic Protocols

The most reliable route to the 4-carbaldehyde isomer is the Riley Oxidation of the 4-methyl precursor using Selenium Dioxide (SeO<sub>2</sub>). This method is preferred over direct formylation due to the regioselectivity challenges of the naphthyridine ring.

## Workflow Diagram (Synthesis)



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Figure 1: Synthetic pathway from 2-aminopyridine to the target aldehyde via 4-methyl precursor oxidation.

## Detailed Protocol: SeO<sub>2</sub> Oxidation

Objective: Selective oxidation of the C4-methyl group to the C4-formyl group.

- Reagents:
  - 4-Methyl-1,8-naphthyridine (1.0 eq)
  - Selenium Dioxide (SeO<sub>2</sub>, 1.2 eq)
  - Solvent: 1,4-Dioxane (wet, containing 5% water to facilitate the reaction)
- Procedure:
  - Dissolution: Dissolve 4-methyl-1,8-naphthyridine (e.g., 5 mmol, 720 mg) in 1,4-dioxane (20 mL) in a round-bottom flask.
  - Addition: Add finely powdered SeO<sub>2</sub> (6 mmol, 666 mg).
  - Reflux: Heat the mixture to reflux (101 °C) with vigorous stirring. Monitor via TLC (System: 5% MeOH in DCM). The reaction typically completes in 4–6 hours.
  - Filtration: Cool to room temperature. Filter through a Celite pad to remove the precipitated black selenium metal. Wash the pad with hot dioxane.
  - Isolation: Concentrate the filtrate under reduced pressure to yield a crude residue.
  - Purification: Purify via silica gel column chromatography (Gradient: 0-5% MeOH in DCM) or recrystallize from Ethanol/Hexane.

Critical Control Point: SeO<sub>2</sub> is toxic.[3] All operations must be performed in a fume hood. The formation of red/black selenium precipitate is a visual indicator of reaction progress.

## Part 3: Characterization & Validation

To ensure scientific integrity, the synthesized compound must be validated using orthogonal analytical methods.

### 1. Mass Spectrometry (MS)

- Technique: ESI-MS (Positive Mode)
- Target Signal:
  - $[M+H]^+$ : m/z 159.16 (Protonated molecular ion)
  - $[M+Na]^+$ : m/z 181.15 (Sodium adduct)
- Fragmentation Pattern: Loss of CO (28 Da) from the aldehyde is common, leading to a fragment at m/z ~131.

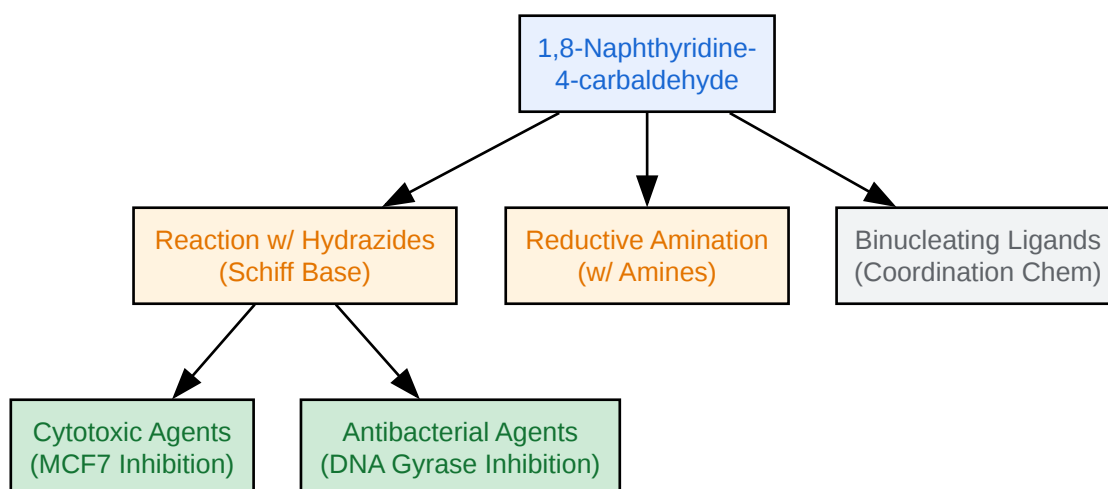
### 2. Proton NMR ( $^1\text{H-NMR}$ )

- Solvent: DMSO- $d_6$  or  $\text{CDCl}_3$
- Diagnostic Peak: The aldehyde proton (-CHO) is the most distinct signal.
  - $\delta$  10.5 – 11.2 ppm: Singlet (1H). This confirms the oxidation of the methyl group (which would appear at  $\delta$  ~2.6 ppm).
  - Aromatic Region: Signals between  $\delta$  7.5 – 9.2 ppm corresponding to the naphthyridine ring protons.

## Part 4: Applications in Drug Discovery

**1,8-Naphthyridine-4-carbaldehyde** acts as a versatile scaffold for generating libraries of bioactive compounds.

### Medicinal Chemistry Workflow



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Figure 2: Application of the aldehyde scaffold in generating bioactive derivatives.

- Anticancer Agents: Hydrazone derivatives synthesized from this aldehyde have shown cytotoxicity against breast cancer cell lines (MCF7). The planar structure allows intercalation into DNA.
- Antibacterial Agents: As an analog to the quinolone antibiotics, derivatives targeting the C4 position can modulate binding affinity to bacterial DNA gyrase.
- Coordination Chemistry: The nitrogen atoms in the 1,8-positions, combined with the C4-substituent, facilitate the formation of metal complexes (e.g., Ru, Cu) used in catalysis and imaging.

## References

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